Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromophenyl)-3-cyclobutylthiourea

Enzyme inhibition Cholinesterase Selectivity profiling

This 1-(4-Bromophenyl)-3-cyclobutylthiourea (CAS 885266-88-6) is a distinct, unsymmetrical thiourea scaffold that combines a 4-bromophenyl moiety with a cyclobutyl ring—a privileged structure in drug discovery. Unlike generic thioureas, its unique substitution pattern governs critical halogen bonding, hydrophobic packing, and conformational rigidity, delivering a verifiable butyrylcholinesterase inhibition profile (Ki=610 nM, 5.6-fold selective over AChE). This defined bioactivity makes it an ideal baseline reference inhibitor for assay validation, a versatile starting point for SAR-driven medicinal chemistry campaigns, and a valuable diversity element for high-throughput screening libraries. Substituting with positional isomers or alternative alkyl/aryl analogs is scientifically invalid due to orders-of-magnitude differences in potency and selectivity. Procure this underexplored, high-purity scaffold to accelerate your cholinesterase-targeted probe development and chemical biology programs.

Molecular Formula C11H13BrN2S
Molecular Weight 285.21 g/mol
CAS No. 885266-88-6
Cat. No. B1622698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-cyclobutylthiourea
CAS885266-88-6
Molecular FormulaC11H13BrN2S
Molecular Weight285.21 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=S)NC2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrN2S/c12-8-4-6-10(7-5-8)14-11(15)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,13,14,15)
InChIKeyNYZCJPYHRURCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-3-cyclobutylthiourea (CAS 885266-88-6): Structural and Physical Properties for Research Procurement


1-(4-Bromophenyl)-3-cyclobutylthiourea (CAS: 885266-88-6) is a synthetic, unsymmetrical thiourea derivative characterized by a 4-bromophenyl group and a cyclobutyl ring attached to the thiourea core . Its molecular formula is C11H13BrN2S, with a molecular weight of 285.20 g/mol, and it features a thiourea moiety (S=C(NH)2) known for its hydrogen-bonding capabilities and metal-chelating potential [1]. This compound is primarily utilized as a research chemical and a versatile scaffold in medicinal chemistry, with a typical purity of 95% .

Why 1-(4-Bromophenyl)-3-cyclobutylthiourea Cannot Be Replaced by Generic Thiourea Analogs


Substituting 1-(4-Bromophenyl)-3-cyclobutylthiourea with a structurally similar thiourea derivative is not scientifically valid due to the profound impact of specific substituents on biological activity and physicochemical properties. The 4-bromophenyl group and the cyclobutyl ring are not merely passive scaffolds; they dictate key molecular interactions, such as halogen bonding, hydrophobic packing, and conformational rigidity, which are critical for target engagement and selectivity [1]. Even minor changes, such as moving the bromine atom from the 4- to the 2- or 3- position on the phenyl ring, or replacing the cyclobutyl group with a different alkyl or aryl moiety, can lead to orders-of-magnitude differences in enzyme inhibition potency and selectivity profiles [2]. The quantitative evidence below demonstrates that the unique combination of these structural features confers a distinct, verifiable inhibition profile against key biological targets, which is absent in close analogs.

1-(4-Bromophenyl)-3-cyclobutylthiourea: Quantified Differentiation in Enzyme Inhibition and Structural Selectivity


Selective Inhibition of Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE)

1-(4-Bromophenyl)-3-cyclobutylthiourea exhibits a clear preference for inhibiting butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). Its inhibition constant (Ki) for equine serum BChE is 610 nM, which is 5.6-fold lower (i.e., more potent) than its Ki of 3,430 nM for Electrophorus electricus AChE [1]. This selectivity profile is a direct consequence of the compound's unique 4-bromophenyl and cyclobutyl substitution pattern, which dictates its fit within the active site gorge of BChE versus AChE.

Enzyme inhibition Cholinesterase Selectivity profiling

Comparative AChE Inhibition Potency: 1-(4-Bromophenyl)-3-cyclobutylthiourea vs. Optimized Halogenated Thioureas

When benchmarked against a highly optimized halogenated thiourea derivative (Compound 1t) from the literature, 1-(4-Bromophenyl)-3-cyclobutylthiourea is a significantly weaker inhibitor of acetylcholinesterase (AChE). Compound 1t, which features a distinct substitution pattern, exhibits a Ki of 120 nM (0.12 ± 0.05 µM) for AChE [1]. In contrast, 1-(4-Bromophenyl)-3-cyclobutylthiourea has a Ki of 3,430 nM (3.43 µM) for the same enzyme [2]. This 28.6-fold difference in potency highlights the critical role of specific structural features in modulating AChE inhibition, with the 4-bromophenyl-cyclobutyl substitution in the target compound leading to a substantial loss in affinity.

Structure-activity relationship (SAR) Acetylcholinesterase Drug discovery

Comparative BChE Inhibition Potency: 1-(4-Bromophenyl)-3-cyclobutylthiourea vs. Optimized Halogenated Thioureas

In contrast to its AChE activity, 1-(4-Bromophenyl)-3-cyclobutylthiourea shows a more moderate difference in potency against butyrylcholinesterase (BChE) when compared to a highly optimized halogenated thiourea. The target compound has a Ki of 610 nM for BChE [1]. A potent halogenated thiourea comparator (Compound 1b) has a reported Ki of 30 nM (0.03 ± 0.001 µM) for the same enzyme [2]. This represents a 20.3-fold difference in potency, indicating that while the target compound is a weaker BChE inhibitor than the most optimized analogs, it still retains measurable activity.

Butyrylcholinesterase Structure-activity relationship (SAR) Medicinal chemistry

Structural Differentiation: Cyclobutyl Ring vs. Common Alkyl/Aryl Substituents in Thiourea SAR

The cyclobutyl ring in 1-(4-Bromophenyl)-3-cyclobutylthiourea introduces a degree of conformational restriction and a specific steric profile not found in more flexible alkyl- or planar aryl-substituted thioureas. The cyclobutane ring is a recognized privileged scaffold in medicinal chemistry, with nine FDA-approved drugs containing this motif, often contributing to improved metabolic stability and target binding due to its unique puckered conformation . This contrasts with analogs containing linear alkyl chains or smaller rings, which may exhibit different pharmacokinetic properties or binding modes. The presence of the cyclobutyl group, combined with the 4-bromophenyl moiety, creates a distinct chemical space that is not replicated by common in-class alternatives like N-phenylthiourea or N-ethylthiourea .

Conformational restriction Molecular design Chemical scaffold

1-(4-Bromophenyl)-3-cyclobutylthiourea: Evidence-Based Research and Industrial Application Scenarios


BChE-Selective Probe Development and Assay Validation

Given its measurable, albeit moderate, inhibition of butyrylcholinesterase (Ki = 610 nM) and 5.6-fold selectivity over acetylcholinesterase (Ki = 3,430 nM), this compound is a suitable starting point for developing BChE-selective chemical probes or for use as a reference inhibitor in biochemical assays [1]. Its selectivity profile, while not as pronounced as some highly optimized inhibitors, provides a useful benchmark for validating assay conditions and for studying the structural basis of cholinesterase selectivity in less potent scaffolds.

Structure-Activity Relationship (SAR) Studies on Halogenated, Conformationally Restricted Thioureas

The combination of a 4-bromophenyl group and a cyclobutyl ring represents a specific, underexplored chemical space within the thiourea class [1]. This compound serves as a valuable building block or core scaffold for SAR campaigns aimed at optimizing cholinesterase inhibition, metal-chelating properties, or other biological activities. Its distinct potency profile compared to highly optimized halogenated thioureas (e.g., 28.6-fold weaker AChE inhibition) provides a clear baseline for quantifying the impact of future structural modifications [2].

Chemical Library Diversification for Academic and Industrial Screening

The unique structural features of this compound, particularly the cyclobutyl ring which is a recognized privileged scaffold in drug discovery [1], make it a valuable addition to screening libraries. Its presence helps to diversify the chemical space of a library, increasing the likelihood of identifying novel hits in high-throughput screening campaigns against a wide range of targets. Its documented, though moderate, activity against cholinesterases provides a known point of reference for evaluating its performance in more complex biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-3-cyclobutylthiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.